Penthiopyrad

Catalog No.
S538987
CAS No.
183675-82-3
M.F
C16H20F3N3OS
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penthiopyrad

CAS Number

183675-82-3

Product Name

Penthiopyrad

IUPAC Name

1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide

Molecular Formula

C16H20F3N3OS

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23)

InChI Key

PFFIDZXUXFLSSR-UHFFFAOYSA-N

SMILES

CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

Penthiopyrad; DPX-LEM 17; Gaia; MTF 753.

Canonical SMILES

CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C

Description

The exact mass of the compound Penthiopyrad is 359.1279 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Penthiopyrad in Scientific Research: Fungicide Mode of Action

Penthiopyrad is a broad-spectrum fungicide commonly used in agriculture. However, scientific research delves deeper than its practical application, exploring its specific mode of action against fungal pathogens. Studies have revealed that Penthiopyrad disrupts fungal growth by inhibiting a crucial enzyme complex known as succinate dehydrogenase (SDH) []. SDH plays a vital role in the fungal respiratory chain, and its inhibition by Penthiopyrad disrupts cellular respiration, ultimately leading to fungal cell death [].

Penthiopyrad Research: Exploring Resistance Management

Another area of scientific research involving Penthiopyrad focuses on resistance management. The widespread use of fungicides can lead to the development of resistance in fungal populations. Scientists are investigating how Penthiopyrad interacts with fungal resistance mechanisms and how to develop resistance management strategies. This research includes exploring alternative fungicide modes of action and developing combination fungicide sprays that can delay or prevent the emergence of resistance to Penthiopyrad [].

Penthiopyrad is a broad-spectrum fungicide classified as a carboxamide. Its chemical structure is represented by the formula N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, with the CAS number 183675-82-3. This compound is primarily utilized for controlling foliar and soil-borne diseases in various crops, including bananas, lettuce, and other agricultural plants . Penthiopyrad functions by inhibiting fungal respiration, specifically targeting complex II of the cytochrome system in fungi, which disrupts their energy production processes .

That are significant for its function and degradation. The primary reaction involves its interaction with succinate dehydrogenase in fungi, leading to the inhibition of respiration . Additionally, penthiopyrad can be metabolized into several products, including Penthiopyrad metabolite PAM and Penthiopyrad metabolite DM-PCA, which further influence its environmental behavior and efficacy . The degradation of penthiopyrad in soil is relatively rapid, minimizing the risk of groundwater contamination .

Penthiopyrad exhibits notable biological activity against a range of plant pathogens. It has been shown to effectively control diseases caused by fungi such as Colletotrichum gloeosporioides and Rhizoctonia solani, demonstrating a high level of efficacy in both laboratory and field settings . The compound activates specific genes related to stress responses in plants, enhancing their resilience against fungal attacks . Furthermore, studies indicate that penthiopyrad can induce oxidative stress in aquatic organisms like zebrafish, highlighting its potential environmental impact .

The synthesis of penthiopyrad involves several steps that typically include the formation of the pyrazole ring followed by the introduction of functional groups. While specific proprietary methods may vary among manufacturers, general synthetic routes often involve:

  • Formation of Pyrazole: Reacting suitable precursors to create the pyrazole core.
  • Thienyl Substitution: Introducing a thienyl group to the pyrazole structure.
  • Carboxamide Formation: Converting the intermediate into a carboxamide through acylation reactions involving trifluoroacetic anhydride or similar reagents.

These steps are critical for achieving the desired biological activity and stability of the compound .

Penthiopyrad is widely used in agricultural settings for its effectiveness against a variety of fungal diseases. Its applications include:

  • Crop Protection: Effective against foliar and soil-borne diseases in crops like corn, soybeans, and canola.
  • Turf Management: Utilized on lawns and golf courses to manage turf diseases.
  • Seed Treatment: Applied as a seed treatment to protect young plants from disease during early growth stages .

The compound's ability to control severe economic threats from plant diseases makes it a valuable tool in modern agriculture.

Studies on penthiopyrad's interactions with other compounds reveal its potential for synergistic effects when combined with other fungicides. For instance, combining penthiopyrad with azoxystrobin has been shown to enhance efficacy against certain pathogens while potentially reducing resistance development . Additionally, research indicates that penthiopyrad may exhibit enantioselective behavior, meaning its different stereoisomers could have varying levels of biological activity and toxicity .

Penthiopyrad shares structural similarities with several other fungicides. Here are some notable comparisons:

CompoundStructure TypeMechanism of ActionUnique Features
PenthiopyradCarboxamideInhibits succinate dehydrogenaseBroad-spectrum efficacy; rapid soil degradation
ImazalilImidazoleDisrupts fungal cell wall synthesisEffective against post-harvest diseases
TebuconazoleTriazoleInhibits sterol biosynthesisSystemic activity; used widely in various crops
FluxapyroxadPyrroleInhibits succinate dehydrogenaseHigh efficacy against resistant strains

Penthiopyrad's unique combination of structural features and mechanisms distinguishes it from these similar compounds, particularly its rapid degradation profile and broad-spectrum activity against diverse fungal pathogens .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

359.12791793 g/mol

Monoisotopic Mass

359.12791793 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FAT7900E5H

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

183675-82-3

Wikipedia

Penthiopyrad

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15
1: Piechowicz B, Woś I, Podbielska M, Grodzicki P. The transfer of active ingredients of insecticides and fungicides from an orchard to beehives. J Environ Sci Health B. 2017 Oct 30:1-7. doi: 10.1080/03601234.2017.1369320. [Epub ahead of print] PubMed PMID: 29083963.

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